molecular formula C22H39ClN2O6S B1663621 Tirofiban hydrochloride CAS No. 150915-40-5

Tirofiban hydrochloride

Cat. No. B1663621
M. Wt: 495.1 g/mol
InChI Key: HWAAPJPFZPHHBC-FGJQBABTSA-N
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Description

Tirofiban Hydrochloride is a potent non-peptide, glycoprotein IIb/IIIa inhibitor . It is used to prevent blood clots or heart attacks in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .


Synthesis Analysis

Tirofiban Hydrochloride can be prepared through substitution, condensation, reduction, salification, and other reactions . The process involves reducing an intermediate I to obtain an intermediate II, performing a chlorination reaction on the intermediate II and SOCl2 in the presence of Lewis acid chloride to obtain an intermediate III, performing etherification on the intermediate III and N-butyl sulfonyl-L-tyrosine in the presence of an iodination reagent, and performing hydrogenation and salification to obtain Tirofiban Hydrochloride .


Molecular Structure Analysis

The molecular formula of Tirofiban Hydrochloride is C22H36N2O5S .


Chemical Reactions Analysis

Tirofiban Hydrochloride works by inhibiting the glycoprotein IIb/IIIa receptor on the surface of platelets . This receptor plays a crucial role in platelet aggregation and clot formation. By blocking this receptor, Tirofiban helps prevent the formation of blood clots .


Physical And Chemical Properties Analysis

Tirofiban Hydrochloride is a white solid with a melting point of 223225 ℃ . Its molecular weight is 495.07 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Tirofiban Hydrochloride is used in the treatment of patients with early neurological deterioration (END) within the first 24 hours after intravenous thrombolysis (IVT) for acute ischemic stroke .

Methods of Application or Experimental Procedures

This was a retrospective analysis of prospectively collected data of 1764 consecutive patients with acute ischemic stroke treated with IVT between January 2017 and September 2018. Patients with early neurological deterioration within the first 24 hours after IVT were treated with or without tirofiban .

Results or Outcomes

The study found that low-dose tirofiban use in patients with early neurological deterioration within the first 24 hours after IVT did not increase the risk of symptomatic intracranial hemorrhage, ICH, and mortality, it seems associated with neurological improvement at 3 months .

Application in Stroke Treatment

Specific Scientific Field

This application falls under the field of Stroke Treatment .

Summary of the Application

Tirofiban Hydrochloride is used in patients with acute ischemic stroke (AIS) who are not undergoing early recanalization treatments .

Methods of Application or Experimental Procedures

Eligible patients within 12 h from symptom onset were randomly assigned (1:1) to receive tirofiban (a loading dose of 0.4 μg/kg/min over 30 min and a maintenance dose of 0.1 μg/kg/min up to 48 h) followed by regular treatment or to receive regular treatment (aspirin at a dose of 100 mg per day for 90 days) (control) .

Results or Outcomes

The proportion of favorable functional outcomes was higher in the tirofiban group (79.1%) than that in the control group (67.8%) at 90 days . An improvement was also observed in the overall distribution of the 90-day mRS scores .

Application in Acute Coronary Syndromes (ACS)

Specific Scientific Field

This application falls under the field of Cardiology .

Summary of the Application

Tirofiban Hydrochloride is used in managing acute coronary syndromes (ACS), which encompass unstable angina and non-ST-segment elevation myocardial infarction (NSTEMI). It works by reducing the risk of coronary artery clot formation .

Methods of Application or Experimental Procedures

Tirofiban Hydrochloride is administered intravenously to patients diagnosed with ACS. It acts as a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, inhibiting platelet aggregation .

Results or Outcomes

The administration of Tirofiban Hydrochloride in ACS patients helps prevent the blood from clotting during episodes of chest pain or a heart attack. This is particularly beneficial while the patient is undergoing a procedure to treat a blocked coronary artery .

Application in Percutaneous Coronary Intervention (PCI)

Specific Scientific Field

This application falls under the field of Interventional Cardiology .

Summary of the Application

Tirofiban Hydrochloride is used in combination with heparin for patients undergoing Percutaneous Coronary Intervention (PCI), a non-surgical procedure used to treat the stenotic (narrowed) coronary arteries of the heart .

Methods of Application or Experimental Procedures

Tirofiban Hydrochloride is administered intravenously to patients undergoing PCI. It acts as a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, inhibiting platelet aggregation .

Results or Outcomes

The use of Tirofiban Hydrochloride in PCI helps prevent the blood from clotting during the procedure, reducing the risk of adverse cardiovascular events .

Application in Acute Coronary Syndrome

Specific Scientific Field

This application falls under the field of Cardiology .

Summary of the Application

Tirofiban Hydrochloride is indicated to reduce the rate of thrombotic cardiovascular events (combined endpoint of death, myocardial infarction, or refractory ischemia/repeat cardiac procedure) in people with non-ST elevation acute coronary syndrome .

Methods of Application or Experimental Procedures

Tirofiban Hydrochloride is administered intravenously. It is a non-peptide reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor, and inhibits platelet aggregation .

Results or Outcomes

Tirofiban Hydrochloride prevents the blood from clotting during episodes of chest pain or a heart attack, or while the patient is undergoing a procedure to treat a blocked coronary artery .

Application in Prevention of Cardiovascular Events

Specific Scientific Field

This application falls under the field of Cardiovascular Medicine .

Summary of the Application

Tirofiban Hydrochloride is used for the prevention of cardiovascular events. It is used in combination with heparin .

Methods of Application or Experimental Procedures

Tirofiban Hydrochloride is administered intravenously in combination with heparin .

Results or Outcomes

Tirofiban Hydrochloride helps in reducing the risk of cardiovascular events such as death, myocardial infarction, or refractory ischemia/repeat cardiac procedure .

Safety And Hazards

Tirofiban Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Despite promising results, further studies powered for clinical outcomes are needed to determine the efficacy of Tirofiban for functional endpoints . The pharmacodynamic FABOLUS FASTER trial might initiate a newfound interest in Tirofiban as a treatment option for STEMI patients .

properties

IUPAC Name

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAAPJPFZPHHBC-FGJQBABTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048635
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirofiban hydrochloride

CAS RN

150915-40-5
Record name Tirofiban hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150915-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirofiban hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirofiban hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIROFIBAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
549
Citations
PA Bergquist, D Manas, WA Hunke… - American journal of …, 2001 - academic.oup.com
… the stability and compatibility of tirofiban hydrochloride during simulated Y-site … of tirofiban hydrochloride injection concentrate to yield either 250 or 500 mL of tirofiban hydrochloride …
Number of citations: 14 academic.oup.com
F Bizzarri, S Scolletta, E Tucci, M Lucidi… - The Journal of Thoracic …, 2001 - Elsevier
… In our study the infusion of tirofiban hydrochloride immediately before surgical intervention did not adversely affect clinical outcome and did not have any deleterious effect on …
Number of citations: 101 www.sciencedirect.com
Y Liu, L Zhang, Y Yang - Pakistan Journal of Medical Sciences, 2020 - ncbi.nlm.nih.gov
… Moreover, the control group was treated with cardiovascular interventional therapy, while the treatment group was treated with tirofiban hydrochloride on the basis of cardiovascular …
Number of citations: 5 www.ncbi.nlm.nih.gov
JD Ellis, EL Hand, JD Gilbert - Journal of pharmaceutical and biomedical …, 1997 - Elsevier
A method based on LC-MS/MS was developed for the determination of the fibrinogen-receptor antagonist Aggrastat in human plasma. The drug is isolated from plasma by liquid …
Number of citations: 16 www.sciencedirect.com
RI El-Bagary, EF Elkady, NA Farid… - Spectrochimica Acta Part A …, 2017 - Elsevier
Apixaban and Tirofiban Hydrochloride are low molecular weight anticoagulants. The two drugs exhibit native fluorescence that allow the development of simple and valid …
Number of citations: 14 www.sciencedirect.com
PA Bergquist, J Zimmerman, RR Kenney… - American journal of …, 1999 - academic.oup.com
… bg For the purpose of studying the compatibility of tirofiban hydrochloride with PVC administration sets, the sets were considered equivalent. Tirofiban 0.05-mg/mL solutions were …
Number of citations: 5 academic.oup.com
S Vickers, AD Theoharides, B Arison, SK Balani… - Drug Metabolism and …, 1999 - ASPET
… Radiolabeled tirofiban hydrochloride was synthesized with either 3 H incorporated into the phenyl ring of the tyrosinyl residue or 14 C in the butane sulfonyl moiety (Fig. 1). The …
Number of citations: 38 dmd.aspetjournals.org
AL Roll Feijó, FM Hellwig, CS Paim… - Revista Colombiana de …, 2020 - scielo.org.co
… to tirofiban hydrochloride at room temperature for 24 h. Thermal degradation occurred through the submission of tirofiban hydrochloride at … by exposure of tirofiban hydrochloride to UVA …
Number of citations: 1 www.scielo.org.co
S Li, X Feng, H Xu, K Chen - Chinese journal of integrative medicine, 2018 - Springer
… For tirofiban hydrochloride, the values of ACT and CR had no … PF values and concentrations of tirofiban hydrochloride (P<0.01). … of tirofiban hydrochloride in our experiments (P<0.01). …
Number of citations: 6 link.springer.com
MW Li, XM Zhao, LX Rao, Y Chen, ZY Zhu… - Zhonghua nei ke za …, 2013 - europepmc.org
[The clinical efficacy and safety of fondaparinux combined with tirofiban hydrochloride in patients with acute coronary syndrome undergoing complex percutaneous coronary intervention…
Number of citations: 7 europepmc.org

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